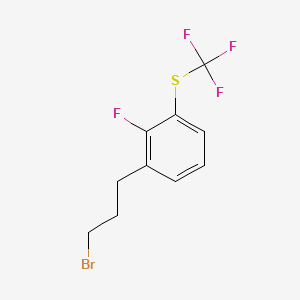
1-(3-Bromopropyl)-2-fluoro-3-(trifluoromethylthio)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromopropyl)-2-fluoro-3-(trifluoromethylthio)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a bromopropyl group, a fluoro group, and a trifluoromethylthio group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-2-fluoro-3-(trifluoromethylthio)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoro-3-(trifluoromethylthio)benzene and 3-bromopropyl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent (e.g., dichloromethane) and a base (e.g., potassium carbonate) to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production.
化学反应分析
Types of Reactions
1-(3-Bromopropyl)-2-fluoro-3-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Electrophilic Aromatic Substitution: Reagents such as nitrating agents, sulfonating agents, and halogenating agents are used. Reactions are often conducted in the presence of a Lewis acid catalyst.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 1-(3-azidopropyl)-2-fluoro-3-(trifluoromethylthio)benzene, while electrophilic aromatic substitution with nitric acid can produce 1-(3-bromopropyl)-2-fluoro-3-(trifluoromethylthio)-4-nitrobenzene.
科学研究应用
1-(3-Bromopropyl)-2-fluoro-3-(trifluoromethylthio)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for studying their structure and function.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, with enhanced properties.
作用机制
The mechanism of action of 1-(3-Bromopropyl)-2-fluoro-3-(trifluoromethylthio)benzene depends on the specific context in which it is used
Nucleophilic Substitution: The bromopropyl group can be replaced by nucleophiles, leading to the formation of new covalent bonds.
Electrophilic Aromatic Substitution:
Interaction with Biomolecules: The compound can form covalent or non-covalent interactions with biomolecules, affecting their structure and function.
相似化合物的比较
1-(3-Bromopropyl)-2-fluoro-3-(trifluoromethylthio)benzene can be compared with other similar compounds to highlight its uniqueness:
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: This compound lacks the fluoro group, which can significantly affect its reactivity and applications.
1-(3-Bromopropyl)-2-chloro-3-(trifluoromethylthio)benzene: The presence of a chloro group instead of a fluoro group can alter the compound’s chemical properties and reactivity.
1-(3-Bromopropyl)-2-(trifluoromethoxy)-3-(trifluoromethylthio)benzene: The trifluoromethoxy group introduces additional steric and electronic effects, making this compound distinct from this compound.
属性
分子式 |
C10H9BrF4S |
|---|---|
分子量 |
317.14 g/mol |
IUPAC 名称 |
1-(3-bromopropyl)-2-fluoro-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C10H9BrF4S/c11-6-2-4-7-3-1-5-8(9(7)12)16-10(13,14)15/h1,3,5H,2,4,6H2 |
InChI 键 |
WWRNJXDWAQSACE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)SC(F)(F)F)F)CCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



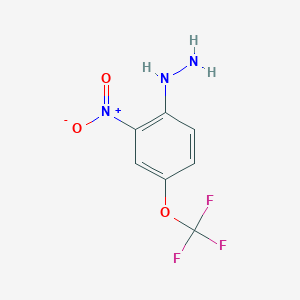
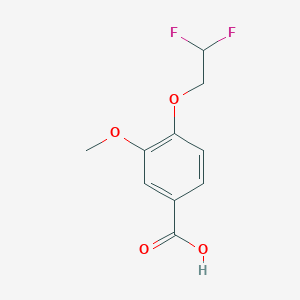
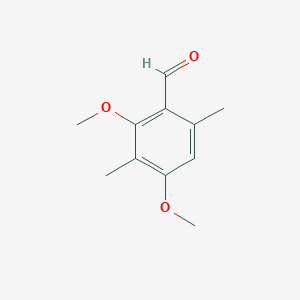
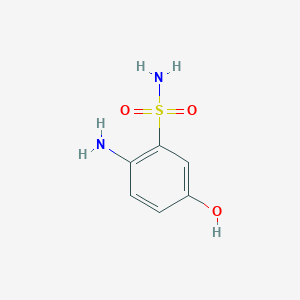
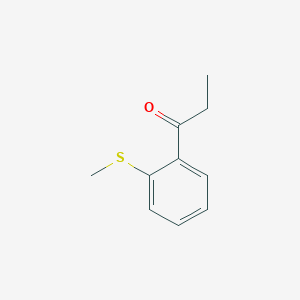
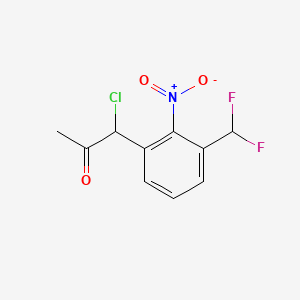
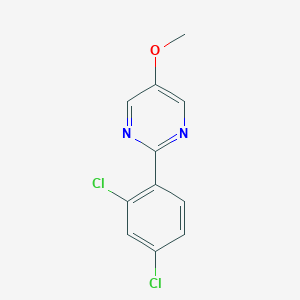


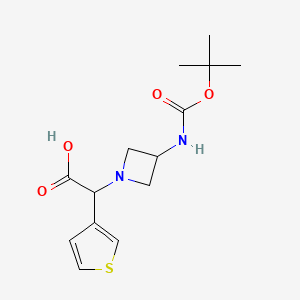
![1-(6-Amino-2-methylthiazolo[5,4-b]pyridin-7-yl)ethan-1-one](/img/structure/B14060379.png)
![Sodium;12-[(2,4-difluorophenyl)methylcarbamoyl]-6-methyl-8,11-dioxo-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,12-dien-10-olate](/img/structure/B14060388.png)
![3-[(2-Carbamothioylhydrazinylidene)methyl]benzoic acid](/img/structure/B14060394.png)
